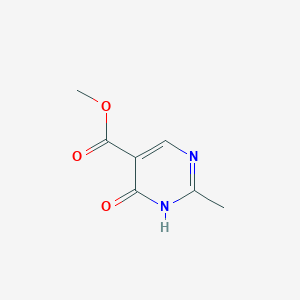

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSFRMOXNBWRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Foreword: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs, underscores the critical need for efficient and robust synthetic methodologies. Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, in particular, represents a versatile intermediate, offering multiple reaction sites for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic pathway to this key pyrimidine derivative, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations.

I. The Core Synthetic Strategy: Cyclocondensation of an Amidine with a Three-Carbon Synthon

The most direct and widely employed route to the 2-substituted 4-hydroxypyrimidine-5-carboxylate core is the cyclocondensation reaction between an amidine and a suitable three-carbon (C3) electrophilic component. In the synthesis of this compound, acetamidine serves as the N-C-N building block, providing the C2-methyl group and the two nitrogen atoms of the pyrimidine ring.

The choice of the C3 synthon is critical and dictates the substitution pattern at the C4, C5, and C6 positions. For the target molecule, a derivative of a malonic ester bearing an electrophilic one-carbon unit at the 2-position is the ideal reaction partner. Specifically, dialkyl 2-(alkoxymethylene)malonates are commonly utilized.

Caption: Simplified reaction mechanism pathway.

III. Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 10 |

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | 10 |

| Sodium Methoxide | CH₃NaO | 54.02 | 20 |

| Anhydrous Methanol | CH₄O | 32.04 | - |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | - |

Procedure:

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (20 mmol) in anhydrous methanol (30 mL). To this solution, add acetamidine hydrochloride (10 mmol). Stir the mixture at room temperature for 15 minutes.

-

Addition of the C3 Synthon: Slowly add diethyl 2-(ethoxymethylene)malonate (10 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification:

-

Dissolve the residue in water (50 mL).

-

Acidify the solution to pH 5-6 with glacial acetic acid.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Expected Yield: 70-85%

Caption: Experimental workflow for the synthesis.

IV. Causality Behind Experimental Choices

-

Choice of Base: Sodium methoxide is used in excess to both neutralize the hydrochloride salt of acetamidine and to catalyze the reaction by promoting the deprotonation of the amidine, increasing its nucleophilicity. The use of a methoxide base is also compatible with the desired methyl ester functionality of the final product, minimizing the risk of transesterification.

-

Solvent: Anhydrous methanol is the solvent of choice as it readily dissolves the reactants and the base, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. The use of an anhydrous solvent is crucial to prevent hydrolysis of the reactants and intermediates.

-

Work-up and Purification: Acidification of the reaction mixture after completion is necessary to protonate the phenoxide-like intermediate and precipitate the final product, which is typically a solid. Recrystallization is a standard and effective method for purifying the solid product to obtain a high degree of purity.

V. Self-Validating System: Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp and defined melting point is indicative of high purity. For the ethyl ester analog, a melting point of 191-194°C has been reported. [1] |

| ¹H NMR Spectroscopy | Signals corresponding to the methyl group at the C2 position, the methoxy group of the ester, and the pyrimidine ring protons should be observed. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the methyl carbons should be present at their characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the product (C₇H₈N₂O₃, M.W. 168.15 g/mol ) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad), carbonyl group of the ester, and the C=N and C=C bonds of the pyrimidine ring are expected. |

VI. Conclusion and Future Directions

The cyclocondensation of acetamidine with a dialkyl 2-(alkoxymethylene)malonate represents a reliable and efficient method for the synthesis of this compound. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a highly practical approach for both laboratory-scale synthesis and potential industrial applications. Further research may focus on the development of more environmentally benign, one-pot, or catalytic versions of this transformation to enhance its sustainability and efficiency. The strategic importance of this pyrimidine intermediate ensures that its synthesis will remain a topic of interest for the foreseeable future.

VII. References

-

Sciencemadness Wiki. Acetamidine hydrochloride. [Link]

-

Organic Syntheses Procedure. acetamidine hydrochloride. [Link]

Sources

Physical properties of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Foreword: A Methodological Approach to Characterization

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, serving as a critical intermediate in the synthesis of a vast array of biologically active molecules.[1] this compound (CAS No. 865077-08-3) represents one such vital building block. A thorough understanding of its physical properties is not merely an academic exercise; it is the foundation upon which its successful application in synthesis, formulation, and ultimately, therapeutic efficacy is built.

This guide deviates from a simple data sheet. While we will present the established chemical identifiers for this compound, our primary focus is on the methodological and intellectual framework for its characterization. For a researcher synthesizing or utilizing this molecule, the critical skill is not just knowing a value, but understanding how to expertly and reliably determine it. We will, therefore, delve into the causality behind the experimental choices for measuring key physical properties, providing detailed, field-proven protocols. This document serves as both a repository of known information and a practical guide to generating the critical data necessary for advancing research and development.

Chemical Identity and Structure

The unambiguous identification of a compound is the first step in any scientific investigation. For the title compound, the core identifiers are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 865077-08-3 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=C(O)N=C(C)N=C1 | N/A |

| MDL Number | MFCD14702953 | [2] |

The structure, featuring a pyrimidine ring substituted with methyl, hydroxyl, and methyl carboxylate groups, suggests a potential for tautomerism (keto-enol) and the formation of strong intermolecular hydrogen bonds, which will significantly influence its physical properties.

Summary of Physicochemical Properties

This table summarizes the key physical properties. Where specific experimental data for the title compound is not publicly available, we provide predicted values or data from the closely related ethyl ester analog for comparative context, alongside the directive for experimental determination.

| Property | Value / Expected Range | Significance in Drug Development |

| Appearance | White to off-white crystalline solid (Expected) | Purity assessment, handling, and formulation. |

| Melting Point (°C) | Expected to be a high-melting solid. The corresponding ethyl ester melts at 191-194 °C.[3][4] | A sharp melting point is a primary indicator of purity. It influences stability and manufacturing processes. |

| Solubility | Expected to be soluble in polar organic solvents. | Crucial for designing synthetic reactions, biological assays, and formulations. |

| Acidity (pKa) | Predicted pKa for the ethyl ester is 8.11.[4] The methyl ester is expected to be in a similar range. | Governs the state of ionization at physiological pH, impacting absorption, distribution, metabolism, and excretion (ADME). |

| LogP (Octanol/Water) | The XLogP3 for the ethyl ester is -0.3.[3][5] | Predicts membrane permeability and distribution within biological systems. |

Melting Point Determination: A Measure of Purity and Stability

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A sharp, well-defined melting range is a reliable indicator of high purity, while a broad or depressed range suggests the presence of impurities. This parameter is critical for quality control in manufacturing and for assessing the thermal stability of the compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary-based apparatus, a technique valued for its precision and small sample requirement.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free-flowing. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid formation (onset) and the point at which it becomes completely liquid (clear point).

-

Refined Measurement: Using a fresh capillary, allow the block to cool to at least 20 °C below the approximate melting point. Begin heating again at a much slower rate (1-2 °C/min) as you approach the expected range.

-

Data Recording: Precisely record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting "point" is reported as this range (T_onset - T_clear).

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: The Key to Application

Solubility dictates how a compound can be used. In synthetic chemistry, it determines the choice of reaction solvents. In pharmacology, aqueous solubility is a primary determinant of bioavailability and formulation strategies. Understanding the solubility of this compound in a range of solvents is therefore essential.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

Methodology:

-

System Preparation: For each solvent to be tested (e.g., water, PBS pH 7.4, ethanol, DMSO), add an excess amount of the compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. It is critical not to disturb the solid phase. A filter syringe (e.g., 0.22 µm PTFE) can be used for this step to ensure no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. The hydroxyl group on the pyrimidine ring is acidic, and its pKa is a critical determinant of the compound's behavior in biological systems. It influences how the molecule will be absorbed in the acidic environment of the stomach versus the neutral pH of the blood or the basic environment of the small intestine.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is highly effective for compounds with a chromophore whose absorbance spectrum changes with ionization state. It is a robust alternative to potentiometric titration, especially for compounds with low aqueous solubility.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). The exact pH of each buffer must be accurately measured with a calibrated pH meter.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with the same total compound concentration but varying pH. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pH.

-

Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at a chosen wavelength versus the pH of the buffer.

-

pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identifying its key functional groups.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will reveal the number and environment of protons (e.g., signals for the methyl group, the pyrimidine ring proton, and the ester methyl group). ¹³C NMR will similarly identify all unique carbon atoms in the molecule. This is the definitive method for structural elucidation.

-

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. Expected characteristic peaks would include O-H stretching for the hydroxyl group, C=O stretching for the ester and the pyrimidine ring keto-tautomer, and C=N/C=C stretching within the pyrimidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, confirming the elemental composition (C₇H₈N₂O₃). The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure.

The combination of these three techniques provides an irrefutable confirmation of the compound's identity and purity.

References

-

The Good Scents Company. "5-hydroxy-2-methyl pyridine". Available at: [Link]. [Accessed Jan 30, 2026].

-

National Center for Biotechnology Information. "Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate". Available at: [Link]. [Accessed Jan 30, 2026].

-

National Center for Biotechnology Information. "Methyl 4-amino-2-chloropyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

-

MDPI. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines". Available at: [Link]. [Accessed Jan 30, 2026].

-

PubChem. "Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

-

MySkinRecipes. "2-Hydroxy-4-methylpyrimidine-5-carboxylic acid". Available at: [Link]. [Accessed Jan 30, 2026].

-

The Royal Society of Chemistry. "Supporting Information for a publication". Available at: [Link]. [Accessed Jan 30, 2026].

-

The Royal Society of Chemistry. "Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a)". Available at: [Link]. [Accessed Jan 30, 2026].

-

PubChem. "Methyl 4-hydroxypyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

Sources

- 1. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid [myskinrecipes.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 53135-24-3 [chemicalbook.com]

- 5. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, structural characteristics, a plausible synthetic route, and its potential significance in the broader context of pyrimidine-based therapeutics.

Core Compound Identification and Structural Elucidation

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are central to various biological processes. The pyrimidine core is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide array of clinically significant molecules.[1][2]

1.1. Chemical Identifiers

Precise identification of a chemical entity is paramount for reproducibility in research and development. Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source/Note |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 865077-08-3 | [3] |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| InChIKey | Not publicly available; Generated: SJHJFDJZZMNXRE-UHFFFAOYSA-N | Generated from structure |

1.2. Structural Representation and Tautomerism

The chemical structure of this compound is presented below. It is important for researchers to recognize that 4-hydroxypyrimidines can exist in tautomeric forms.[4][5][6] The equilibrium between the enol (4-hydroxy) and keto (pyrimidin-4-one) forms is influenced by factors such as solvent polarity and pH. In many environments, the keto tautomer is predominant.[6]

Caption: 2D structure of this compound.

Physicochemical Properties and Predicted Characteristics

While experimental data for this specific molecule is not extensively available in public literature, we can infer its likely physicochemical properties based on its structure and data from closely related analogs, such as its ethyl ester counterpart.[7][8] These parameters are crucial for anticipating its behavior in various experimental setting, including solubility and membrane permeability.

| Property | Predicted/Estimated Value | Basis of Estimation |

| XLogP3 | ~ -0.1 | Based on the value for the ethyl ester (-0.3)[7] |

| Hydrogen Bond Donors | 1 | From the hydroxyl/amide group |

| Hydrogen Bond Acceptors | 4 | From the nitrogen atoms and carbonyl oxygens |

| Polar Surface Area | 67.8 Ų | Based on the value for the ethyl ester[8] |

| Appearance | Likely a solid | Based on related compounds[8] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 4-hydroxypyrimidine-5-carboxylates can be achieved through several established methodologies. A common and effective approach involves the condensation of an amidine with a β-ketoester derivative.[9]

3.1. Retrosynthetic Analysis and Strategy

A plausible retrosynthetic pathway for this compound involves the cyclocondensation of acetamidine with a derivative of methyl 2-formyl-3-oxopropanoate. This approach is a variation of well-established pyrimidine syntheses.[9]

Caption: Retrosynthetic analysis for the target compound.

3.2. Step-by-Step Experimental Protocol

This protocol is a representative, self-validating workflow. Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of Methyl 2-(ethoxymethylene)-3-oxobutanoate

-

To a stirred solution of methyl acetoacetate (1 equivalent) and triethyl orthoformate (1.1 equivalents), add acetic anhydride (1.5 equivalents).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add acetamidine hydrochloride (1 equivalent) and stir for 30 minutes at room temperature.

-

Add the crude methyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) from Step 1 to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scientific and Therapeutic Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2][10][11] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2]

4.1. The Pyrimidine Core in Drug Design

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and substituents at various positions can be tailored to interact with specific biological targets. This structural versatility allows for the fine-tuning of a molecule's pharmacological properties.

4.2. Potential Applications of this compound

Given its structural motifs, this compound can be considered a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the methyl ester and hydroxyl groups provides handles for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs. It can serve as a key building block in the synthesis of kinase inhibitors, anti-infective agents, and other targeted therapies. For instance, similar pyrimidine-based structures are known to be intermediates in the production of sulfonamide antibiotics.[12]

Conclusion

This compound, while not extensively documented in public scientific literature, represents a compound of significant interest due to its pyrimidine core. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic protocol, and its potential role in the broader landscape of drug discovery and development. As research into novel therapeutics continues, such fundamental heterocyclic building blocks will undoubtedly play a crucial role in the creation of next-generation medicines.

References

-

PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. [Link]

-

PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

- Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(45), 12095–12101.

- Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

ResearchGate. (PDF) Biological and medicinal significance of pyrimidines. [Link]

-

PubChem. Perfluorodecanoic acid. National Center for Biotechnology Information. [Link]

- Gising, J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7268.

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

- Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(45), 12095-12101.

- Google Patents. Process for preparing 4-hydroxypyridines.

-

Request PDF. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]

-

PubChem. Perfluorohexadecanoic acid. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Malononitrile. [Link]

-

IJPSR. BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

PubChem. Perfluorooctadecanoic acid. National Center for Biotechnology Information. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]

-

PubChem. Perfluoro-3-methylheptanoic acid. National Center for Biotechnology Information. [Link]

-

University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. [Link]

-

ResearchGate. Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. [Link]

-

MOLBASE. 2-chloro-7-fluoro-8-methylquinoline-3-carboxaldehyde. [Link]

-

PubChem. Perfluoro-3,5,7,9-butaoxadecanoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

PubChem. (Z)-1-chloro-1-fluoro-3-methylbut-1-ene. National Center for Biotechnology Information. [Link]

-

PubChem. Morphinan-3-ol, 17-(2-butenyl)-, hydrobromide, (-)-. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 10. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid [myskinrecipes.com]

Tautomerism in 4-Hydroxypyrimidine Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Chameleon in the Ring - Why Tautomerism in 4-Hydroxypyrimidine Matters

In the intricate world of medicinal chemistry, the 4-hydroxypyrimidine scaffold is a recurring motif, forming the core of numerous therapeutic agents. However, this seemingly simple heterocyclic system harbors a subtle yet profound complexity: tautomerism. The ability of 4-hydroxypyrimidine and its derivatives to exist as an equilibrium of interconverting isomers, primarily the keto and enol forms, as well as amine and imine forms, presents both a challenge and an opportunity in drug design and development. The predominant tautomer can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, ultimately, its biological activity and pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive technical overview of tautomerism in 4-hydroxypyrimidine compounds, offering insights into its structural basis, the factors governing the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for its characterization.

The Structural Dance: Keto-Enol and Amine-Imine Tautomerism in 4-Hydroxypyrimidine

4-Hydroxypyrimidine can be envisioned as a molecular chameleon, capable of existing in multiple forms through the migration of a proton. The two primary types of tautomerism observed are keto-enol and amine-imine tautomerism.

1.1. Keto-Enol Tautomerism: This is the most prevalent form of tautomerism in 4-hydroxypyrimidine, involving the interconversion between the hydroxyl (enol) form and the carbonyl (keto or lactam) form.[5] The equilibrium can involve two keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.

Caption: A typical computational workflow for studying tautomerism.

Step-by-Step Computational Protocol using Gaussian: [6][7][8][9][10]

-

Structure Input: Build the 3D structures of the different tautomers of the 4-hydroxypyrimidine derivative using a molecular editor like GaussView.

-

Geometry Optimization: Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict their relative stabilities and the tautomeric equilibrium constant. [11]

Tautomerism in Action: A Case Study in Drug Development

The consideration of tautomerism is not merely an academic exercise; it has profound implications in the real-world setting of drug discovery and development. [1][2][3][4][12] Case Study: Gemcitabine - An Anticancer Pyrimidine Analog [1] Gemcitabine, a widely used chemotherapeutic agent, is a nucleoside analog with a pyrimidine core. Its efficacy is dependent on its ability to be phosphorylated by deoxycytidine kinase. The tautomeric state of the pyrimidine base can influence its recognition by the enzyme and its hydrogen bonding interactions with the target DNA.

-

The Challenge: The potential for gemcitabine to exist in different tautomeric forms (amino-keto vs. imino-keto) could lead to inconsistencies in its biological activity and formulation stability.

-

The Investigation: Studies using techniques such as ATR-FTIR spectroscopy have been instrumental in identifying and characterizing the different tautomers of gemcitabine. [1]These studies revealed that both the amino-keto and imino-keto forms can exist and that their interconversion can be influenced by mechanical stress, such as grinding. [1]* The Implication: A thorough understanding of the tautomeric behavior of gemcitabine is crucial for ensuring the quality and consistency of the drug product. Controlling the tautomeric form during manufacturing and formulation can lead to a more reliable and effective therapeutic agent.

Conclusion: Harnessing the Chameleon's Power

Tautomerism in 4-hydroxypyrimidine compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing tautomerism and the methodologies for its characterization is indispensable. By embracing the complexity of this "molecular chameleon," we can more effectively design and develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The ability to predict and control tautomeric equilibria will undoubtedly continue to be a key factor in the successful translation of promising 4-hydroxypyrimidine-based compounds from the laboratory to the clinic.

References

-

Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

-

Variable Temperature NMR Experiments. University of Oxford. [Link]

-

What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

How can H-NMR graph peaks be used to determine enol-keto ratio?. Physics Forums. [Link]

-

Instructions for Variable Temperature (VT) Operation. University of California, Riverside. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). YouTube. [Link]

-

Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. [Link]

-

Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. ResearchGate. [Link]

-

Why is 4-hydroxypyridine more acidic than benzoic acid?. Chemistry Stack Exchange. [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian I. University of Illinois Urbana-Champaign. [Link]

-

Processing of tautomeric spectral data sets.. ResearchGate. [Link]

-

Schematic representation of three possible tautomers of pyrimidinone/4-hydroksypyrimidine. ResearchGate. [Link]

-

2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

-

Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. SlideShare. [Link]

-

A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. Sin. University of Illinois Urbana-Champaign. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

How does solvent choice impact UV-Vis spectroscopy readings?. TutorChase. [Link]

-

Keto-Enol Tautomerism (GAussian) Optimizing Transition State. YouTube. [Link]

-

What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]

-

What impact does tautomerism have on drug discovery and development?. PMC. [Link]

-

A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. PMC. [Link]

-

What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

-

What impact does tautomerism have on drug discovery and development?. PubMed. [Link]

-

Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. [Link]

-

ADF Tutorial: How To Determine Tautomer Ratios. YouTube. [Link]

-

1 Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. [Link]

-

Practical DFT calculations. Fisica. [Link]

-

4-Pyridone. Wikipedia. [Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

-

Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

-

Basics of density-functional theory and fast guide to actual calculations "the ab initio line of computational sciences and. University of California, Santa Barbara. [Link]

-

What impact does tautomerism have on drug discovery and development?. ResearchGate. [Link]

-

4-Hydroxypyridine. PubChem. [Link]

-

Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. Shimadzu. [Link]

Sources

- 1. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. What impact does tautomerism have on drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tutorial - Quantum Chemistry - Intro to Gaussian I [answers.uillinois.edu]

- 7. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 8. youtube.com [youtube.com]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Discovery and history of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

PART 1: EXECUTIVE SUMMARY & HISTORICAL CONTEXT

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 865077-08-3 for methyl; 53135-24-3 for ethyl analog) is a heterocyclic ester serving as a foundational scaffold in the industrial synthesis of Vitamin B1 (Thiamine).[1] While Thiamine itself was isolated in 1926 by Jansen and Donath, the race to elucidate its structure and achieve total synthesis in the 1930s drove the discovery of this pyrimidine precursor.[1]

The molecule represents a convergence point between the Andersag-Westphal (IG Farben, Germany) and R.R.[1] Williams (Bell Labs, USA) synthetic routes. Although early 1936 methodologies utilized nitrile or ethoxy-ether intermediates, the carboxylate ester route emerged as the dominant industrial pathway due to the scalability of malonate chemistry and the efficiency of subsequent functional group transformations.[1]

Core Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Hydroxy-2-methyl-5-pyrimidinecarboxylic acid methyl ester |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 184.15 g/mol |

| Function | Precursor to the "Pyrimidine Moiety" (Toxopyrimidine) of Thiamine |

PART 2: CHEMICAL SYNTHESIS & MECHANISTIC PATHWAYS

The synthesis of this intermediate is a classic example of heterocycle construction via condensation, followed by a multi-step transformation to install the critical 4-amino and 5-hydroxymethyl functionalities required for biological activity.[1]

The Primary Synthesis: Condensation

The industrial standard involves the condensation of Acetamidine Hydrochloride with Dimethyl Ethoxymethylenemalonate .[1]

-

Reagents: Acetamidine HCl, Dimethyl Ethoxymethylenemalonate, Sodium Methoxide (base).

-

Mechanism: The reaction proceeds via a Michael addition-elimination sequence followed by cyclization.[1] The amidine nitrogen attacks the

-carbon of the malonate, displacing ethanol, followed by intramolecular attack on the ester carbonyl to close the pyrimidine ring.[1]

Downstream Transformation to Thiamine

The "4-hydroxy" and "5-carboxylate" groups are incorrect for the final vitamin structure.[1] They must be converted to a "4-amino" and "5-methyl" (specifically a methylene bridge) group.[1]

The Industrial Sequence:

-

Chlorination: The 4-hydroxy group (tautomeric with the keto form) is converted to a chloride using Phosphoryl Chloride (

).[1] -

Amination: The 4-chloro intermediate undergoes nucleophilic aromatic substitution (

) with ammonia to yield the 4-amino ester.[1] -

Reduction: The 5-carboxylate ester is reduced (typically via hydride donors like

or catalytic hydrogenation variants) to the 5-hydroxymethyl group.[1] -

Activation: The hydroxyl is converted to a bromide (using

), creating the reactive electrophile necessary to couple with the thiazole ring.

PART 3: VISUALIZATION OF SYNTHETIC PATHWAYS

The following diagram illustrates the conversion of raw materials into the target ester and its subsequent processing into the Thiamine pyrimidine precursor (Toxopyrimidine).

Figure 1: Synthetic flow from raw precursors to the Thiamine pyrimidine moiety.[1][2]

PART 4: EXPERIMENTAL PROTOCOL (Representative)

Objective: Synthesis of this compound.

Safety Prerequisite:

-

Perform all operations in a fume hood.

-

Acetamidine hydrochloride is hygroscopic; handle under inert atmosphere.[1]

-

Exothermic reaction: Control temperature during alkoxide addition.[1]

Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Acetamidine Hydrochloride (1.0 eq) in anhydrous methanol.

-

Base Addition: Slowly add a solution of Sodium Methoxide (1.1 eq) in methanol at 0°C. Stir for 30 minutes to liberate the free amidine base.

-

Condensation: Add Dimethyl Ethoxymethylenemalonate (1.0 eq) dropwise over 20 minutes. The solution will turn yellow/orange.[1]

-

Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) should show consumption of the malonate.[1]

-

Isolation:

-

Purification: Recrystallize from ethanol/water if necessary.

-

Yield: Typical yields range from 75–85%.

Characterization Data (Expected):

-

Melting Point: 190–194°C (dec).

-

1H NMR (DMSO-d6):

2.35 (s, 3H, 2-Me), 3.75 (s, 3H, COOMe), 8.45 (s, 1H, H-6), 12.80 (br s, 1H, OH/NH). -

IR: 1680 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N).

PART 5: CRITICAL ANALYSIS & APPLICATIONS

The "Grewe" vs. "Williams" Evolution

Early syntheses by Williams utilized an ethoxymethyl ether at the C5 position (

Drug Development Utility

Beyond Vitamin B1, this intermediate is a scaffold for:

-

Amprolium: A coccidiostat (veterinary drug) that acts as a thiamine antagonist. It mimics the thiamine structure but blocks thiamine transport in parasites.[1]

-

Kinase Inhibitors: The 2-methyl-4-aminopyrimidine core is a "privileged structure" in medicinal chemistry, often used in ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP.[1]

PART 6: REFERENCES

-

Williams, R. R., & Cline, J. K. (1936).[2] Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505. Link

-

Andersag, H., & Westphal, K. (1937). Über die Synthese des antineuritischen Vitamins. Berichte der deutschen chemischen Gesellschaft, 70(10), 2035–2054. Link

-

Todd, A. R., & Bergel, F. (1937). Aneurin.[1] Part VII. A synthesis of aneurin. Journal of the Chemical Society, 364–367. Link

-

Vanden Eynde, J. J., et al. (1993). Synthesis of 4-hydroxypyrimidine-5-carboxylic esters. Bulletin des Sociétés Chimiques Belges, 102(5), 357–364. (Modern optimization of the malonate route).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 293750, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of the solubility of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the theoretical principles governing the solubility of this compound, alongside a practical, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this pyrimidine derivative.

Introduction to this compound

This compound (CAS No. 865077-08-3) is a member of the pyrimidine family of heterocyclic compounds.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including established antiviral and anticancer agents.[2] The solubility of such compounds is a fundamental physicochemical property that dictates their behavior in various applications, from their formulation into drug delivery systems to their use in synthetic organic chemistry. An understanding of the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development.

Physicochemical Properties and Theoretical Solubility Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 865077-08-3 | [1] |

| XLogP3-AA | -0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The structure of this compound, featuring a pyrimidine ring, a hydroxyl group, a methyl ester, and a methyl group, provides insights into its expected solubility. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, suggesting a propensity for solubility in polar protic solvents such as water and alcohols.[4] The methyl ester group, while containing polar carbonyl and ether linkages, also introduces a degree of lipophilicity. The negative XLogP3-AA value of -0.3 for the closely related ethyl analog suggests that the compound is likely to be hydrophilic.[3]

Based on the principle of "like dissolves like," the expected solubility trend for this compound in a range of common laboratory solvents is as follows:

-

High Solubility: In polar protic solvents like methanol, ethanol, and water, due to the potential for hydrogen bonding.

-

Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

-

Low Solubility: In nonpolar solvents like hexane and toluene, due to the compound's overall polar nature.

The presence of the 2-methyl group may slightly increase the lipophilicity of the molecule compared to its unsubstituted counterpart, potentially leading to a minor decrease in aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To provide researchers with a practical method for determining the solubility of this compound, a detailed protocol based on the well-established shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided below.[5][6][7]

Materials and Reagents

-

This compound (crystalline powder)

-

Selected solvents for solubility determination (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of HPLC grade or higher

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1-2 mL) of the selected solvent.

-

Seal the vials and vortex thoroughly to create a suspension.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable reversed-phase HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer), with UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy).[2]

-

Prepare a series of standard solutions of the compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the diluted samples and the standard solutions into the HPLC system and record the peak areas.

-

-

Data Analysis and Solubility Calculation:

-

Plot the peak area versus the concentration for the standard solutions to generate a linear calibration curve.

-

Using the equation of the line from the calibration curve, determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Interpretation of Solubility Data and Molecular Interactions

The experimentally determined solubility data should be tabulated for easy comparison across the different solvents.

Table for Recording Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

The observed solubility trends can be rationalized by considering the intermolecular forces between the solute (this compound) and the solvent molecules.

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Derivatization of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the scalable synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate , a versatile scaffold for kinase inhibitors and thiamine (Vitamin B1) analogs, and outlines protocols for its downstream derivatization.

Introduction & Strategic Value

The pyrimidine-5-carboxylate core is a privileged structure in drug discovery, serving as a precursor for diverse bioactive molecules, including tyrosine kinase inhibitors, antivirals, and antimetabolites. The This compound (1) offers three distinct vectors for chemical modification:

-

C-4 Position: The hydroxyl group (tautomeric with the ketone) allows for conversion to a chloride (via POCl₃), enabling SNAr displacements to introduce diverse amines or aryl groups.

-

C-5 Position: The methyl ester provides a handle for hydrolysis to acids, amidation, or reduction to alcohols/aldehydes.

-

C-2 Position: The methyl group, while less reactive, maintains the core identity of thiamine-like structures and contributes to binding affinity in enzyme pockets.

This guide provides a robust, self-validating protocol for constructing this scaffold and a logic-driven workflow for its derivatization.

Core Synthesis Protocol: The Cyclocondensation

The most reliable route to (1) involves the condensation of Acetamidine Hydrochloride with Dimethyl Ethoxymethylenemalonate (DMEM) (or Dimethyl Methoxymethylenemalonate) under basic conditions.

Reaction Scheme

The reaction proceeds via a Michael-type addition of the amidine to the electrophilic double bond of the malonate, followed by cyclization and elimination of alcohol.

Caption: Cyclocondensation pathway for the synthesis of the pyrimidine core.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Acetamidine Hydrochloride | 94.54 | 1.1 | Nucleophile (Amidine source) |

| Dimethyl Ethoxymethylenemalonate | 188.18 | 1.0 | Electrophile (C3 fragment) |

| Sodium Methoxide (30% in MeOH) | 54.02 | 1.2 | Base |

| Methanol (Anhydrous) | 32.04 | Solvent | Reaction Medium |

| Acetic Acid / HCl | - | - | Quenching/Precipitation |

Step-by-Step Procedure

Scale: Based on 100 mmol of Malonate.

-

Preparation of Base Solution:

-

In a dry 500 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and nitrogen inlet, charge 150 mL of anhydrous Methanol .

-

Cool to 0–5 °C using an ice bath.

-

Slowly add Sodium Methoxide solution (21.6 g, ~24 mL of 30% soln) or solid NaOMe (6.5 g) while stirring. Exothermic.

-

-

Amidine Activation:

-

Add Acetamidine Hydrochloride (10.4 g, 110 mmol) to the cold methoxide solution.

-

Stir for 15–30 minutes at 0–5 °C to liberate the free amidine base. Note: Ensure complete dissolution or fine suspension.

-

-

Condensation:

-

Add Dimethyl Ethoxymethylenemalonate (18.8 g, 100 mmol) dropwise over 20 minutes, maintaining the temperature below 10 °C.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 1 hour, then heat to Reflux (65 °C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting malonate should be consumed.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ~80% of the Methanol.

-

Dilute the residue with 50 mL of water . The sodium salt of the pyrimidine is soluble.

-

Cool to 0–5 °C.

-

Acidify carefully with Glacial Acetic Acid or 6N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

-

Stir the slurry for 30 minutes at 0 °C to maximize yield.

-

-

Purification:

-

Filter the solid via vacuum filtration.

-

Wash the cake with cold water (2 x 20 mL) and cold methanol (1 x 10 mL) .

-

Dry in a vacuum oven at 50 °C for 12 hours.

-

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Derivatization Workflow: Generating a Library

To utilize this scaffold for drug development, the 4-hydroxy group is typically converted to a leaving group (Cl), followed by nucleophilic substitution.

Mechanism of Derivatization

-

Chlorination: Reaction with POCl₃ converts the tautomeric lactam to the chloropyrimidine.

-

SNAr: The 4-chloro position is highly activated by the electron-withdrawing ester at C-5 and the ring nitrogens, allowing facile substitution with amines.

Caption: Divergent synthesis strategy for generating functionalized pyrimidine libraries.

Protocol: Chlorination (The Key Intermediate)

Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Place This compound (10 g, 59.5 mmol) in a round-bottom flask.

-

Add POCl₃ (30 mL) carefully.

-

Add N,N-Diethylaniline (2 mL) as a catalyst (acid scavenger).

-

Reflux the mixture for 2–3 hours. The solid will dissolve, turning the solution yellow/orange.

-

Quenching (Critical): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. Extract immediately with Dichloromethane (DCM) to avoid hydrolysis of the active chloro species.

-

Dry organic layer (MgSO₄) and concentrate to yield the 4-chloro derivative .

Protocol: SNAr Displacement (General Method)

-

Dissolve the 4-chloro intermediate (1 equiv) in THF or DMF .

-

Add the Amine Nucleophile (1.1 equiv).

-

Add Triethylamine (TEA) or DIPEA (1.5 equiv) to scavenge HCl.

-

Stir at Room Temperature (for aliphatic amines) or Heat to 60 °C (for anilines).

-

Monitor by LC-MS.[1]

-

Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Analytical Standards & Quality Control

To ensure the integrity of the synthesized compounds, compare against these standard parameters.

| Compound | 1H NMR (DMSO-d6) Key Signals | MS (ESI+) |

| 4-Hydroxy Core | δ 12.8 (br s, 1H, OH/NH), 8.5 (s, 1H, H-6), 3.7 (s, 3H, OMe), 2.3 (s, 3H, Me) | [M+H]+ = 169.1 |

| 4-Chloro Intermediate | δ 9.1 (s, 1H, H-6), 3.9 (s, 3H, OMe), 2.7 (s, 3H, Me) | [M+H]+ = 187.0/189.0 |

| 4-Amino Derivative | δ 8.6 (s, 1H, H-6), 3.8 (s, 3H, OMe), 2.4 (s, 3H, Me), Amine signals | [M+H]+ = Variable |

Troubleshooting Guide:

-

Low Yield in Cyclization: Ensure reagents are anhydrous. Water hydrolyzes the ethoxymethylenemalonate.

-

Incomplete Chlorination: Ensure the hydroxy starting material is dry; moisture quenches POCl₃.

-

Hydrolysis of Ester: Avoid strong aqueous bases during the workup of the chloro-intermediate; the ester at C-5 is susceptible to hydrolysis.

References

-

Vertex AI Search. (2026).[1] Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. Retrieved from

-

National Center for Biotechnology Information. (2026). Methyl 4-hydroxypyrimidine-5-carboxylate.[2] PubChem Compound Summary. Retrieved from [Link][2]

-

Organic Syntheses. (2026). Acetamidine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.5 (1941). Retrieved from [Link]

-

MySkinRecipes. (2026).[1] 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. Product Specifications. Retrieved from [Link]

Sources

Application Note: Greener Synthesis Methods for Pyrimidine Derivatives

Executive Summary & The Green Imperative

Pyrimidine pharmacophores are ubiquitous in medicinal chemistry, serving as the structural backbone for nucleoside analogs, kinase inhibitors, and calcium channel blockers.[1] However, the classical Biginelli reaction —the primary route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—often suffers from poor atom economy, reliance on volatile organic compounds (VOCs), and excessive energy consumption.[1]

This guide details three validated, high-efficiency protocols that align with the 12 Principles of Green Chemistry . By transitioning to these methods, laboratories can expect:

-

Reduced E-Factor: Minimization of waste generation.

-

Enhanced Reaction Mass Efficiency (RME): Higher incorporation of reactant mass into the final product.

-

Operational Safety: Elimination of strong mineral acids and halogenated solvents.

Green Metrics Comparison

| Metric | Classical Biginelli (EtOH/HCl) | Microwave Solvent-Free | Mechanochemical (Grinding) | Aqueous Ultrasound |

| Time | 3–5 Hours | 1–3 Minutes | 2–5 Minutes | 15–30 Minutes |

| Yield | 50–70% | 85–95% | 80–95% | 85–94% |

| Energy | High (Reflux) | Low (MW Pulse) | Negligible (Ambient) | Moderate (Sonication) |

| Solvent | Ethanol/DMF | None | None | Water/EtOH |

Mechanistic Insight: The Biginelli Scaffold

To optimize these reactions, one must understand the "Acyl-Iminium" intermediate pathway. Green catalysts function by stabilizing this intermediate without the need for harsh Brønsted acids.

Diagram 1: Acid-Catalyzed Biginelli Mechanism

Caption: The reaction proceeds via the formation of an acyl-iminium ion intermediate, followed by nucleophilic attack and cyclization.[1]

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best For: High-throughput library generation, rapid optimization.[1] Principle: Dipolar polarization of reactants generates internal heat, accelerating the rate-determining step.

Materials

-

Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol).[1]

-

Catalyst: Sulfamic Acid (

) - 10 mol% (Solid, non-corrosive, reusable).[1] -

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar). Note: A domestic microwave can be used with caution but lacks temp control.

Step-by-Step Methodology

-

Pre-Mixing: In a 10 mL microwave-safe vial, mix benzaldehyde (1.06 g), ethyl acetoacetate (1.30 g), urea (0.90 g), and sulfamic acid (0.097 g).

-

Homogenization: Vortex the mixture for 30 seconds until a uniform paste forms.

-

Irradiation:

-

Work-up (Self-Validating Step):

-

Add 20 mL of crushed ice/water to the solid mass.

-

Stir vigorously. The unreacted urea and catalyst (water-soluble) will dissolve.

-

The product (DHPM) remains as a precipitate.

-

-

Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Validation:

-

TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product

should be ~0.4-0.6 depending on substituents. -

Yield: Expected >90%.

Protocol B: Mechanochemical "Grindstone" Synthesis

Best For: Educational labs, scale-up without energy costs, highly sensitive substrates.[1] Principle: Mechanical energy (friction) overcomes the activation energy barrier at ambient temperature.

Materials

-

Reagents: Substituted Benzaldehyde (5 mmol), Ethyl acetoacetate (5 mmol), Urea/Thiourea (5 mmol).[1]

-

Catalyst:

(5 mol%) or p-Toluenesulfonic acid (p-TSA). -

Equipment: Agate Mortar and Pestle or Ball Mill (e.g., Retsch MM 400).

Step-by-Step Methodology

-

Loading: Place the aldehyde and ethyl acetoacetate in the mortar. Grind gently for 1 minute to mix.

-

Activation: Add the catalyst (

) and Urea. -

Grinding:

-

Manual: Grind vigorously for 5–10 minutes. The mixture will initially liquefy (eutectic melt) and then solidify as the product forms.

-

Ball Mill: Set frequency to 20–25 Hz for 10 minutes.

-

-

Monitoring: Stop grinding when the mixture becomes a dry, pale powder.

-

Work-up:

-

Wash the solid residue with cold water to remove the copper catalyst.

-

Filter and dry.[3]

-

Validation:

-

Melting Point: Compare with literature (e.g., 202–204°C for the phenyl derivative). A sharp range (<2°C) indicates high purity.

Protocol C: Ultrasound-Assisted Aqueous Synthesis

Best For: "On-Water" chemistry, hydrophobic substrates.[1] Principle: Acoustic cavitation creates micro-jets and hotspots, enhancing mass transfer between the organic phase and the aqueous phase.

Diagram 2: Green Workflow Decision Matrix

Caption: Selection guide for choosing the optimal green synthesis method based on lab resources and substrate stability.

[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL flask, dissolve/suspend Benzaldehyde (2 mmol), Ethyl acetoacetate (2 mmol), and Urea (3 mmol) in Water (5 mL) or 50% EtOH/Water.

-

Catalyst: Add

(20 mol%) or Ammonium Chloride ( -

Sonication:

-

Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz).

-

Sonicate at 60–70°C for 20–30 minutes.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

The product usually precipitates out of the aqueous medium due to the hydrophobic effect.

-

Filter and wash with excess water.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Microwave) | Overheating/Charring | Reduce power to 150W; use "pulse-cool" cycles to prevent thermal runaway. |

| Sticky Product (Grinding) | Incomplete Reaction | Continue grinding; add a drop of EtOH to facilitate crystal lattice formation. |

| No Precipitate (Aqueous) | Product too polar | Salting out: Add NaCl to the aqueous layer to force precipitation. |

| Impurity (TLC) | Knoevenagel side-product | Ensure Urea is in excess (1.5 eq) to compete with the aldol pathway. |

References

-

Microwave-Assisted Synthesis: Pai, N., Waghmode, K., & Khandekar, D. (2011).[1] Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry.

-

Ionic Liquid / Solvent-Free: Azimi, S., & Hariri, M. (2016).[1] Solvent-free and one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ionic liquid.[1][4] Iranian Chemical Communication.

-

Mechanochemical (Grinding): Balasubramaniyam, T., et al. (2022).[1][5] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.[5] Molecules.

-

Ultrasound Aqueous Protocol: Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011).[1] Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society.

-

Green Metrics & Atom Economy: Constable, D. J., et al. (2002).[1] Metrics to 'green' chemistry—which are the best? Green Chemistry.

Sources

- 1. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Purity Isolation of Synthetic Pyrimidine Analogs

Application Note: AN-2026-PYR

Overcoming Polarity and Tailing Challenges in Preparative HPLC

Abstract

Synthetic pyrimidine analogs (e.g., modified nucleosides, fluorinated bases like 5-FU, and cytosine derivatives) represent a cornerstone of antiviral and oncology drug discovery. However, their purification presents a distinct "polarity paradox": they are often too polar for standard C18 retention yet lack sufficient charge for simple ion-exchange workflows. Furthermore, the basicity of pyrimidine nitrogen atoms frequently leads to severe peak tailing due to secondary silanol interactions.

This guide provides a rationalized workflow for the purification of pyrimidine compounds, moving beyond "trial-and-error" by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous-Stable Reversed-Phase (RP-AQ) methodologies.

The Chemical Challenge

To purify pyrimidines, one must understand their behavior in solution. Pyrimidines are nitrogenous heterocycles that exhibit amphoteric properties.

-

Polarity: Most synthetic analogs have a low LogP (typically < 0), causing them to elute in the void volume (

) of standard C18 columns. -

Basicity & Tailing: The N3 and N1 positions can protonate/deprotonate. At neutral pH, residual silanols on silica supports (pKa ~3.5–4.5) act as cation exchangers, binding protonated pyrimidine bases and causing "shark-fin" tailing.

-

Solubility Mismatch: These compounds are highly water-soluble. Injecting an aqueous sample into a high-organic HILIC mobile phase can cause sample precipitation or "breakthrough" (peak splitting).

Decision Matrix: Selecting the Separation Mode

Do not default to C18. Use this logic gate to select the stationary phase based on your analyte's physicochemical properties.[1]

Figure 1: Strategic decision tree for stationary phase selection based on analyte charge and lipophilicity.

Detailed Protocols

Method A: HILIC Purification (For Highly Polar Nucleosides)

Best for: Cytidine analogs, uracil derivatives, and compounds that elute in the void volume on C18. Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[2]

Stationary Phase Selection:

-

Primary Choice: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide). Why? Amide phases show high stability and strong hydrogen bonding retention for pyrimidines.

-

Secondary Choice: Zwitterionic (ZIC-HILIC).

Mobile Phase Strategy:

-

Solvent A: 10 mM Ammonium Acetate in Water, pH 5.8.

-

Note: Salt is critical in HILIC to suppress electrostatic repulsion between charged analytes and the stationary phase.

-

-

Solvent B: Acetonitrile (ACN).

Gradient Protocol (Generic):

| Step | Time (min) | % A (Aqueous Buffer) | % B (Acetonitrile) | Mechanism |

|---|---|---|---|---|

| Equilibration | -10.0 | 5 | 95 | Establish water layer |

| Load | 0.0 | 5 | 95 | Inject sample |

| Isocratic Hold | 0–2.0 | 5 | 95 | Prevent breakthrough |

| Gradient | 2.0–20.0 | 5 → 40 | 95 → 60 | Elution by increasing polarity |

| Wash | 20.0–25.0 | 50 | 50 | Remove retained salts |

| Re-equilibration| 25.1 | 5 | 95 | Critical Step |

Critical Success Factor: Sample Diluent

-

Do NOT dissolve sample in 100% water. This disrupts the HILIC water layer at the head of the column, causing peak splitting.

-

Protocol: Dissolve sample in 50:50 ACN:Water (or higher organic if solubility permits).

Method B: Aqueous C18 (RP-AQ) (For Moderately Polar Analogs)

Best for: Thiamine derivatives, methylated pyrimidines, and impurities separation. Mechanism: Uses compatible C18 phases that do not undergo "phase collapse" (dewetting) in 100% aqueous conditions.

Stationary Phase Selection:

-

Column: C18-AQ (e.g., YMC-Triart C18, Atlantis T3) or Pentafluorophenyl (PFP).

-

Why PFP? PFP phases offer unique selectivity for halogenated pyrimidines (e.g., fluorouracil) via pi-pi and dipole interactions.

Mobile Phase Strategy:

-

Solvent A: 0.1% Formic Acid in Water (for MS detection) or 20 mM Phosphate Buffer pH 3.0 (for UV only).

-

pH Control: Low pH (< 3.[3]0) ensures the pyrimidine nitrogen is protonated (BH+), but more importantly, it suppresses silanol ionization (Si-OH), reducing tailing.

-

-

Solvent B: Methanol (MeOH).

-

Why MeOH? Methanol is less protic than ACN and often provides better selectivity for polar bases in high-aqueous conditions.

-

Gradient Protocol:

| Step | Time (min) | % A (Aqueous) | % B (Organic) |

|---|---|---|---|

| Load | 0.0 | 100 | 0 |

| Hold | 0–5.0 | 100 | 0 |

| Gradient | 5.0–25.0 | 100 → 60 | 0 → 40 |

| Wash | 25.0–30.0 | 5 | 95 |

Troubleshooting & Optimization